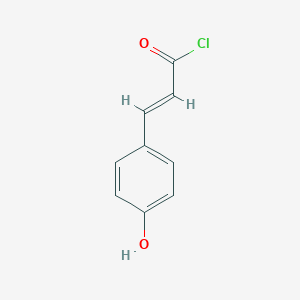
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- is a derivative of 4-hydroxycinnamic acid, a phenolic compound found in various plants. This compound is known for its role in the biosynthesis of lignin and other phenolic compounds. It has a chemical structure characterized by a phenyl ring substituted with a hydroxyl group and a vinyl group, which is further modified to include a chloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxycinnamic acid chloride typically involves the chlorination of 4-hydroxycinnamic acid. This can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) under reflux conditions. The general reaction scheme is as follows: [ \text{4-Hydroxycinnamic acid} + \text{SOCl}_2 \rightarrow \text{2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)-} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of 4-hydroxycinnamic acid chloride may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions: 2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while the vinyl group can be reduced to form saturated derivatives.
Coupling Reactions: It can participate in coupling reactions to form dimers or polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Quinones: Resulting from oxidation of the phenolic group.
Saturated Derivatives: Produced from the reduction of the vinyl group.
Aplicaciones Científicas De Investigación
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its role in plant metabolism and its potential antioxidant properties.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to undergo polymerization and cross-linking reactions.
Mecanismo De Acción
The biological activities of 4-hydroxycinnamic acid chloride are primarily attributed to its ability to interact with cellular targets and modulate various biochemical pathways. For instance, its antioxidant activity is linked to its capacity to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. In cancer cells, it can induce apoptosis by activating caspases and disrupting mitochondrial function. Additionally, it can inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis.
Comparación Con Compuestos Similares
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- can be compared with other hydroxycinnamic acid derivatives such as:
Caffeic Acid Chloride: Contains an additional hydroxyl group on the phenyl ring, enhancing its antioxidant properties.
Ferulic Acid Chloride: Features a methoxy group, which increases its lipophilicity and membrane permeability.
Sinapic Acid Chloride: Possesses both methoxy and hydroxyl groups, providing a balance of hydrophilic and lipophilic characteristics.
These compounds share similar chemical reactivity but differ in their biological activities and applications due to the variations in their functional groups.
Propiedades
Número CAS |
108608-03-3 |
|---|---|
Fórmula molecular |
C9H7ClO2 |
Peso molecular |
182.6 g/mol |
Nombre IUPAC |
(E)-3-(4-hydroxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H7ClO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H/b6-3+ |
Clave InChI |
NRCHXNLCBKWXPH-ZZXKWVIFSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)O |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)Cl)O |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)Cl)O |
Sinónimos |
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)







![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)
![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)
![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)

